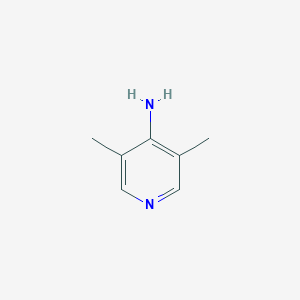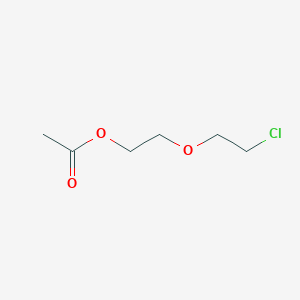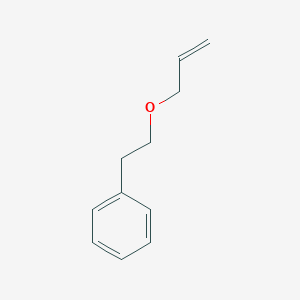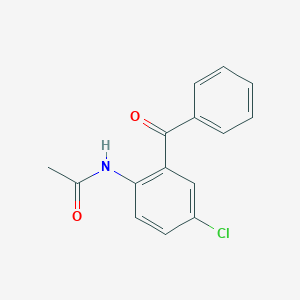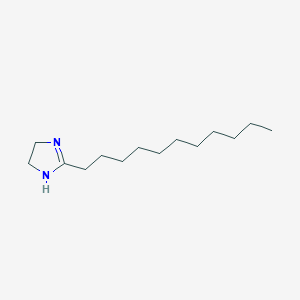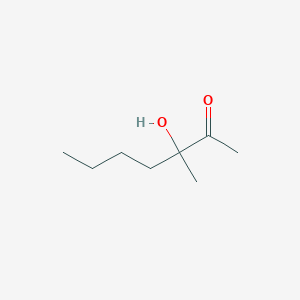
3-hydroxy-3-methylheptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-3-methylheptan-2-one is an organic compound with the molecular formula C8H16O2. It is a ketone with a hydroxyl group and a methyl group attached to the second carbon of the heptane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-hydroxy-3-methylheptan-2-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of 3-methyl-2-butanone with formaldehyde, followed by hydrogenation. The reaction conditions typically include the use of a base such as sodium hydroxide to catalyze the aldol condensation and a hydrogenation catalyst like palladium on carbon for the hydrogenation step.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-hydroxy-3-methylheptan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Methyl-2-heptanone or 3-methyl-2-heptanoic acid.
Reduction: 3-Hydroxy-3-methyl-2-heptanol.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-hydroxy-3-methylheptan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-3-methylheptan-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-2-butanone
- 3-Methyl-2-heptanone
- 3-Hydroxy-3-methyl-2-butanone
Uniqueness
3-hydroxy-3-methylheptan-2-one is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its combination of a hydroxyl group and a methyl group on the heptane chain makes it particularly useful in various synthetic and industrial applications.
Propiedades
Número CAS |
13757-91-0 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
3-hydroxy-3-methylheptan-2-one |
InChI |
InChI=1S/C8H16O2/c1-4-5-6-8(3,10)7(2)9/h10H,4-6H2,1-3H3 |
Clave InChI |
LXVANNOZOKMRGM-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(C(=O)C)O |
SMILES canónico |
CCCCC(C)(C(=O)C)O |
Sinónimos |
3-Hydroxy-3-methyl-2-heptanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


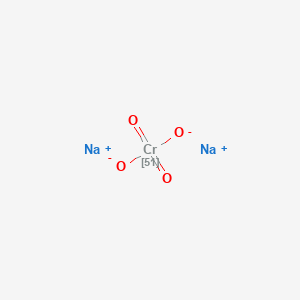

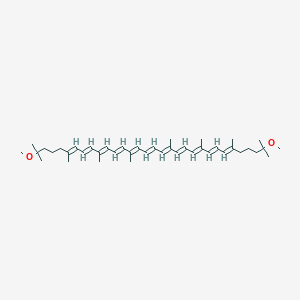

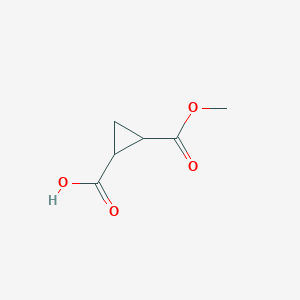
![4-[(Phenylsulfanyl)methyl]aniline](/img/structure/B78463.png)
